![molecular formula C10H20N2O B13154555 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL
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Overview
Description
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL is a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopentyl group attached to the nitrogen atom via an aminomethyl linkage . The presence of these functional groups makes it a versatile scaffold in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It appears that "3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-ol" is a chemical compound with the CAS number 1534150-64-5 . Information regarding its applications is limited, but here's what can be gathered from the search results:
Chemical Properties and Availability
- Basic Information : this compound is offered by Ambeed, with the CAS No. 1534150-64-5 . Its molecular formula is C10H20N2O and its molecular weight is 184.28 .
- Availability : It is available in USA and global stocks, with shipping and storage information provided .
Potential Research Applications
While specific applications for this compound are not detailed in the search results, the presence of aminocyclopentane structures in related research suggests potential applications.
- NR2B Receptor Antagonists : 3-substituted aminocyclopentanes have been identified as potent and selective NR2B receptor antagonists . These compounds have shown efficacy in animal models of neuropathic pain and Parkinson’s disease .
- Potential Therapeutic Use : CP-101,606, a related compound, has shown promise in treating traumatic head injury and pain associated with spinal cord injury .
Considerations for Future Research
- Neuroinflammation and Alzheimer's Disease: Research indicates that reducing neuroinflammation could be a promising approach for treating Alzheimer's disease . Targeting the NLRP3 inflammasome may help clear harmful amyloid-beta deposits .
- Microplastics in Brain Tissue : Studies have found alarmingly high levels of microplastics in human brain tissue, especially in those diagnosed with dementia . Further research is needed to understand how these particles cross the blood-brain barrier and their effects on the brain .
- Heterocyclic Amines and Cancer : Heterocyclic amines, found in cooked food, have been associated with cancer . Research has explored their binding interactions and potential to form DNA adducts in breast tissue .
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique aminomethylcyclopentyl group in this compound distinguishes it from these similar compounds, providing distinct biological and chemical properties .
Biological Activity
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist of the NMDA receptor subtype NR2B. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{11}H_{18}N_2O
- CAS Number : Not specified in the available literature.
The compound features a pyrrolidine ring substituted with a cyclopentyl group and an aminomethyl moiety, which is critical for its biological interactions.
Research indicates that this compound acts primarily as an antagonist at the NR2B subtype of the NMDA receptor. This receptor is implicated in various neurological processes and pathologies, including pain modulation and neurodegenerative diseases.
Key Findings:
- Selectivity : The compound exhibits high selectivity for NR2B over other NMDA receptor subtypes, which may reduce side effects commonly associated with non-selective NMDA antagonists .
- Efficacy in Animal Models : In preclinical studies, this compound demonstrated significant efficacy in models of neuropathic pain and Parkinson’s disease, suggesting its potential therapeutic applications .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available research:
Case Studies
Several studies have explored the biological effects of related compounds and their mechanisms:
- Neuropathic Pain Model :
- Parkinson's Disease Model :
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with other known NR2B antagonists:
Compound | Selectivity for NR2B | Efficacy in Pain Models | CNS Side Effects |
---|---|---|---|
This compound | High | Yes | Low |
Traxoprodil (CP-101,606) | Moderate | Yes | Moderate |
Ifenprodil | Low | Yes | High |
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c11-7-9(3-1-2-4-9)10(13)5-6-12-8-10/h12-13H,1-8,11H2 |
InChI Key |
STHPBTROKQECSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2(CCNC2)O |
Origin of Product |
United States |
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